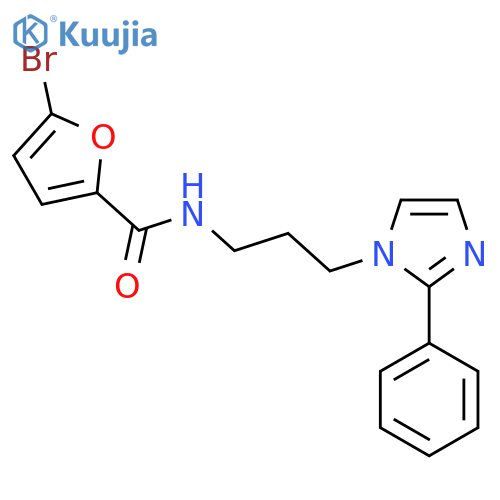

Cas no 1421461-83-7 (5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide)

5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide

- 5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide

- VU0536797-1

- 5-BROMO-N-[3-(2-PHENYLIMIDAZOL-1-YL)PROPYL]FURAN-2-CARBOXAMIDE

- 1421461-83-7

- 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide

- AKOS024538797

- F6209-0146

-

- インチ: 1S/C17H16BrN3O2/c18-15-8-7-14(23-15)17(22)20-9-4-11-21-12-10-19-16(21)13-5-2-1-3-6-13/h1-3,5-8,10,12H,4,9,11H2,(H,20,22)

- InChIKey: YNVXBSXSKMUVQG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C(NCCCN2C=CN=C2C2C=CC=CC=2)=O)O1

計算された属性

- せいみつぶんしりょう: 373.04259g/mol

- どういたいしつりょう: 373.04259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6209-0146-75mg |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0146-2mg |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0146-15mg |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0146-20μmol |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0146-4mg |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0146-5μmol |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0146-30mg |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0146-20mg |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0146-10mg |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6209-0146-100mg |

5-bromo-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]furan-2-carboxamide |

1421461-83-7 | 100mg |

$248.0 | 2023-09-09 |

5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide 関連文献

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamideに関する追加情報

Introduction to 5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide (CAS No. 1421461-83-7)

5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 1421461-83-7, this molecule represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry, offering potential applications in the design of novel therapeutic agents. The compound's structure, featuring a brominated furan ring linked to an N-propyl group substituted with a phenyl-imidazole moiety, provides a rich scaffold for further functionalization and biological evaluation.

The bromine substituent on the furan ring is particularly noteworthy, as halogenated aromatic compounds often exhibit enhanced bioavailability and metabolic stability. This feature makes 5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide a promising candidate for drug discovery programs targeting various disease pathways. Recent advancements in medicinal chemistry have highlighted the importance of such structural motifs in modulating enzyme activity and receptor binding, particularly in the context of oncology and neurodegenerative disorders.

In the realm of heterocyclic chemistry, the presence of a phenyl-imidazole unit is of particular interest. Imidazole derivatives are well-documented for their role as pharmacophores in numerous bioactive molecules, including antifungal, antiviral, and anticancer agents. The integration of this motif with a propylfuran backbone creates a unique chemical entity that may exhibit distinct pharmacological properties compared to its parent structures. This combination has sparked interest among researchers exploring novel scaffolds for small-molecule drug development.

Recent studies have demonstrated that 5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide exhibits promising preliminary biological activity in vitro. Specifically, preliminary screening assays have indicated potential inhibitory effects on certain kinases and other enzymes implicated in cancer progression. The bromine atom in the furan ring has been shown to facilitate further derivatization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which could be exploited to generate libraries of analogs with tailored biological profiles.

The propylfuran moiety contributes to the compound's overall lipophilicity, a critical parameter for oral bioavailability and membrane permeability. This feature aligns with current trends in drug design, where optimizing physicochemical properties is essential for achieving desired pharmacokinetic profiles. Additionally, the phenyl-imidazole segment introduces rigidity to the molecular structure, which can enhance binding affinity to biological targets by reducing conformational flexibility.

From a synthetic perspective, 5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide presents an intriguing challenge due to its complex architecture. The synthesis involves multiple steps, including the formation of the furan ring, introduction of the bromine substituent, and coupling with the phenyl-imidazole unit. Advances in synthetic methodologies have enabled more efficient routes to such compounds, leveraging transition-metal catalysis and novel ligand systems to improve yields and reduce byproduct formation.

The compound's potential applications extend beyond oncology; researchers are also exploring its utility in treating inflammatory diseases and neurological disorders. The unique interplay between the brominated furan, N-propyl group, and phenyl-imidazole scaffold suggests multifaceted interactions with biological targets, making it a versatile tool for structure-based drug design. High-throughput screening (HTS) campaigns have identified hits with similar structural motifs that exhibit desirable pharmacological effects, further validating the approach.

In conclusion, 5-bromo-N-3-(2-phenyl-1H-imidazol-1-y]propylfuran -2-carboxamide (CAS No. 1421461 -83 -7) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological properties. The strategic placement of functional groups such as the bromine atom, propylfuran, and phenyl-imidazole creates a robust scaffold for further exploration in drug discovery. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a pivotal role in developing next-generation treatments for various human diseases.

1421461-83-7 (5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide) 関連製品

- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)

- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)

- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)

- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)

- 2227867-87-8(rac-(1R,2S)-2-(2-chlorothiophen-3-yl)cyclopentan-1-ol)

- 2734773-86-3(4-Bromo-2-methyl-2'-(trifluoromethyl)-1,1'-biphenyl)

- 2229006-83-9(2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)

- 1418199-73-1(3-azidocyclopentane-1-carbonitrile)

- 476439-20-0(N-(4-butyl-5-{(4-fluorophenyl)methylsulfanyl}-4H-1,2,4-triazol-3-yl)methyladamantane-1-carboxamide)

- 2229468-09-9(2-(2-bromopropyl)-5-methylthiophene)